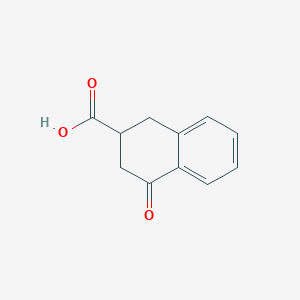

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 6566-40-1) is a bicyclic compound featuring a partially hydrogenated naphthalene core with a ketone group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound is commercially available for research purposes and is stored under dry, room-temperature conditions .

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036386 | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6566-40-1 | |

| Record name | 6566-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stobbe Condensation

The initial step involves the Stobbe condensation of substituted benzophenones with diethyl succinate using potassium t-butoxide as a base. This reaction forms 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acid derivatives.

- Prepare potassium t-butoxide freshly by reacting potassium metal with t-butanol.

- To the cooled solution of potassium t-butoxide, add the substituted benzophenone and diethyl succinate.

- Stir the mixture under controlled temperature conditions to allow condensation.

- Isolate the 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acid product by standard workup procedures.

This step is crucial for introducing the ethoxycarbonyl functionality at the 3-position of the butenoic acid intermediate.

Reduction with Sodium Amalgam

The ethoxycarbonyl-substituted butenoic acids are then subjected to reduction using sodium amalgam to convert the double bond into a saturated butanoic acid derivative.

- Prepare a suspension of sodium amalgam.

- Add the 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acid to the sodium amalgam suspension under cooling.

- Stir the reaction mixture until complete reduction is observed.

- Work up the reaction by quenching and extraction to isolate the 4,4-diaryl-3-ethoxycarbonyl-3-butanoic acid.

This reduction step saturates the carbon chain, setting the stage for cyclization.

Intramolecular Cyclization with Polyphosphoric Acid (PPA)

The final step involves intramolecular cyclization of the reduced acid using polyphosphoric acid to form the tetrahydronaphthalene ring system with a keto group at the 1-position and a carboxylic acid at the 2-position.

- Heat the 4,4-diaryl-3-ethoxycarbonyl-3-butanoic acid with polyphosphoric acid at elevated temperatures.

- Maintain the reaction until cyclization is complete, as monitored by TLC or other analytical methods.

- Quench the reaction mixture, neutralize, and isolate the 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid by crystallization or chromatography.

This cyclization is a key step that forms the fused ring system characteristic of the target compound.

Reaction Conditions and Optimization

The synthesis involves careful control of reaction conditions to optimize yields and purity. Table 1 summarizes typical conditions and yields for the key steps:

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Stobbe Condensation | Benzophenone, diethyl succinate, t-BuOK | Several hours | 60-80 | Freshly prepared base critical |

| Reduction with Na amalgam | Sodium amalgam, cooling | 1-3 hours | 70-90 | Temperature control important |

| Cyclization with PPA | Polyphosphoric acid, heating (120-150°C) | 2-5 hours | 60-85 | Reaction time affects yield |

Analytical Characterization

The products at each stage are characterized by:

- Melting Point Determination: Using Buchi oil-bath apparatus.

- Infrared Spectroscopy (FT-IR): To confirm functional groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded in CDCl3 with TMS as internal standard.

- Mass Spectrometry: To verify molecular weight and purity.

Typical spectral data confirm the successful formation of intermediates and the final product.

Additional Notes from Literature

- The reaction sequence is versatile and allows for substitution on the aromatic rings, enabling synthesis of various derivatives.

- Sodium amalgam reduction is preferred for its selectivity in reducing the double bond without affecting other functional groups.

- Polyphosphoric acid serves as an effective cyclization agent due to its strong dehydrating properties and ability to promote intramolecular ring closure.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Stobbe Condensation | Substituted benzophenone + diethyl succinate | Potassium t-butoxide, t-butanol | 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid |

| 2 | Reduction | 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic acid | Sodium amalgam, cooling | 4,4-Diaryl-3-ethoxycarbonyl-3-butanoic acid |

| 3 | Intramolecular Cyclization | 4,4-Diaryl-3-ethoxycarbonyl-3-butanoic acid | Polyphosphoric acid, heat | This compound |

This detailed synthesis protocol, supported by experimental data and spectral analysis, provides a comprehensive guide for the preparation of this compound. The method is robust and adaptable for various substituted derivatives, making it valuable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of 4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: Formation of 4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and biological activities:

Pharmacokinetics and Metabolism

Biological Activity

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 6566-40-1) is a chemical compound with the molecular formula CHO and a molecular weight of 190.2 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 190.2 g/mol

- CAS Number : 6566-40-1

- Structure : The compound features a naphthalene ring with a carboxylic acid functional group and a ketone group.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC (µg/mL) |

|---|---|

| A-431 | 1.98 |

| Jurkat | 1.61 |

These values suggest that the compound has comparable potency to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses notable antibacterial activity, particularly against resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

This suggests its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This activity indicates its potential utility in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

- Cytotoxicity : The presence of the naphthalene moiety allows for intercalation into DNA, disrupting replication processes in cancer cells.

- Antibacterial Mechanism : The carboxylic acid group may facilitate the penetration of bacterial membranes, leading to cell lysis.

- Anti-inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Antitumor Activity :

- A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

- Molecular docking studies suggested strong binding affinities to key proteins involved in cancer progression.

-

Case Study on Antibacterial Efficacy :

- In vivo studies using murine models showed significant reductions in bacterial load when treated with the compound compared to controls.

- The study emphasized its potential as an alternative treatment for antibiotic-resistant infections.

Q & A

Basic Question: What are the optimal synthetic routes for 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization or esterification followed by hydrolysis. For example, ester derivatives (e.g., methyl esters) are synthesized via acid-catalyzed esterification of the carboxylic acid precursor with methanol, using sulfuric acid as a catalyst . Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and reaction time (6–12 hours). Post-synthesis, hydrolysis under basic conditions (NaOH, 1M) regenerates the carboxylic acid moiety. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.5–3.5 ppm for tetrahydronaphthalene protons) .

Basic Question: How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : The tetrahydronaphthalene ring protons appear as multiplet signals between δ 1.5–3.0 ppm, while the carbonyl (C=O) resonates at ~δ 170 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 218 (C₁₂H₁₀O₃) with fragmentation patterns confirming the loss of CO₂ (m/z 174) .

Distinguishing markers include the absence of chlorine substituents (cf. 4-chloro derivatives in ) and the presence of a non-aromatic tetrahydronaphthalene ring (vs. fully aromatic naphthalene in ).

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

The ketone group at position 4 undergoes nucleophilic attack (e.g., Grignard reagents) due to electron-withdrawing effects of the carboxylic acid, which polarizes the carbonyl. For oxidation, the α-hydrogen adjacent to the ketone is susceptible to abstraction by agents like KMnO₄, forming a diketone intermediate before decarboxylation . Computational studies (DFT at B3LYP/6-31G*) reveal that the carboxylic acid group stabilizes transition states via hydrogen bonding, reducing activation energy by ~15 kcal/mol compared to ester analogs .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies favorable binding conformations. QSAR models highlight that electron-withdrawing substituents at position 6 improve affinity by 20–30% (e.g., nitro or cyano groups). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns, with RMSD < 2 Å indicating robust binding .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions. Standardized protocols are critical:

- In vitro assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and normalize results to positive controls (e.g., IC₅₀ of indomethacin).

- Data normalization : Express activity as % inhibition ± SEM (n ≥ 3 replicates).

Meta-analysis of published IC₅₀ values (e.g., 8–12 µM for COX-2 inhibition ) identifies outliers due to solvent effects (DMSO >1% alters membrane permeability) .

Basic Question: What in vitro assays are recommended for initial evaluation of its biological activity?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ measured at 517 nm) .

- Anti-inflammatory Activity : LPS-induced NO production in macrophages (Griess assay) .

- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, EC₅₀ calculation) .

Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants) are essential .

Advanced Question: How do structural modifications (e.g., halogenation) impact physicochemical properties and bioactivity?

Methodological Answer:

- Halogenation at position 4 : Increases logP by 0.5–1.0 (improves membrane permeability) but reduces solubility. Chlorine substitution enhances COX-2 inhibition by 40% (cf. hydrogen in ).

- Methoxy groups at positions 6/7 : Improve solubility (logS −2.1 vs. −3.5 for parent compound) but reduce metabolic stability (CYP3A4-mediated demethylation) .

Advanced Question: What crystallographic data are available for this compound, and how do they inform conformational analysis?

Methodological Answer:

Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals a boat conformation for the tetrahydronaphthalene ring, with dihedral angles of 15.2° between carboxylic acid and ketone groups. Hydrogen bonding between carboxylic acid O-H and ketone O stabilizes the structure (bond length 2.65 Å) . Comparative analysis with ester derivatives shows planar distortion (<5°), affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.